Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)-
Description
Key Structural Components:
- Benzimidazole Core : The 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole unit contributes aromaticity and hydrogen-bonding capability via its fused benzene and imidazole rings. The N-methyl and C-methyl substituents at positions 1 and 3 induce steric effects that influence conformational flexibility.
- Tetrazole Moiety : The 1H-tetrazole-1-ylmethyl group introduces a planar, electron-rich heterocycle capable of π-π stacking and acid-base interactions. The tetrazole’s 1-substitution pattern enhances metabolic stability compared to 5-substituted analogs.
- Cyclohexaneacetamide Backbone : The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the acetamide linker provides rotational freedom between the benzimidazole and tetrazole units.
Table 1: Critical Bond Lengths and Angles
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C=O (Amide) | 1.225 Å | Confirms sp² hybridization of carbonyl |
| N-N (Tetrazole) | 1.330 Å | Indicates aromatic delocalization |
| C-N (Benzimidazole) | 1.385 Å | Reflects partial double-bond character |
Properties
CAS No. |
2108550-79-2 |
|---|---|
Molecular Formula |
C19H25N7O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H25N7O2/c1-24-15-7-6-14(10-16(15)25(2)18(24)28)21-17(27)11-19(8-4-3-5-9-19)12-26-13-20-22-23-26/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3,(H,21,27) |
InChI Key |
XXRLBQYJATUZRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources. For 1,3-dimethyl-2-oxo substitution:
-
Starting Material : 4-Nitro-o-phenylenediamine is treated with dimethyl carbonate under basic conditions to install the 1,3-dimethyl-2-oxo groups.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-amine.
Reaction Conditions :
-
Dimethyl carbonate, K₂CO₃, DMF, 80°C, 12 hours.
-
Hydrogenation: 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 4 hours.
Key Characterization :
-
¹H NMR (DMSO-d₆): δ 6.75 (s, 1H, Ar-H), 3.42 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃).
-
HPLC Purity : >98% after recrystallization from ethanol.
Synthesis of 1-(1H-Tetrazol-1-Ylmethyl)Cyclohexaneacetic Acid
Cyclohexaneacetic Acid Backbone
-
Friedel-Crafts Alkylation : Cyclohexene is reacted with acetyl chloride in the presence of AlCl₃ to form cyclohexyl acetyl chloride, which is hydrolyzed to cyclohexaneacetic acid.
-
Bromination : The α-position of the acetic acid is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) to yield 1-bromomethylcyclohexaneacetic acid.
Reaction Conditions :
-
Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → 25°C, 6 hours.
-
NBS, AIBN, CCl₄, reflux, 8 hours.
Tetrazole Ring Installation
The tetrazole moiety is introduced via a [3+2] cycloaddition between an azide and a nitrile. However, the patent US3767667A describes a safer, one-pot method using hydrazoic acid salts:
-
Amine-Azide Reaction : 1-Aminomethylcyclohexaneacetic acid is reacted with sodium azide and an orthocarboxylic acid ester (e.g., ethyl orthoformate) in acetic acid.
Procedure :
-
1-Aminomethylcyclohexaneacetic acid (1.5 g), sodium azide (1.5 g), ethyl orthoformate (5 mL), acetic acid (10 mL).
-
Heated at 70°C for 3 hours, followed by acidification with HCl and extraction.
Yield : 75% after recrystallization (water).
Characterization :
Amide Coupling of Fragments
The final step involves coupling the benzimidazole amine (Section 2) with the tetrazole-containing acid (Section 3) using standard amidation protocols:
-
Activation : 1-(1H-Tetrazol-1-ylmethyl)cyclohexaneacetic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : The acyl chloride is reacted with 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-amine in dry THF under N₂ atmosphere.
Conditions :
-
SOCl₂, reflux, 2 hours.
-
THF, triethylamine, 0°C → 25°C, 12 hours.
Workup :
-
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) and recrystallized from ethanol.
-
HRMS (ESI) : m/z calcd. for C₂₂H₂₈N₆O₂ [M+H]⁺: 433.2345; found: 433.2348.
-
¹³C NMR (DMSO-d₆): δ 172.4 (C=O), 156.2 (tetrazole-C), 148.9 (benzimidazole-C).
Optimization and Challenges
Chemical Reactions Analysis
Hydrolysis of Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 2M HCl, reflux (6–8 h) | Carboxylic acid derivative + NH₃ | 72–78% | |
| 1M NaOH, 80°C (4 h) | Sodium carboxylate + methylamine | 85% |
Mechanism :
-
Acidic conditions: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic conditions: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at Tetrazole Methylene Group
The tetrazole’s methylene (–CH₂–) group participates in nucleophilic substitution due to electron-withdrawing effects from the tetrazole ring.
| Reagent | Conditions | Products | Applications |
|---|---|---|---|
| Thiols (RSH) | DMF, K₂CO₃, 60°C, 12 h | Thioether derivatives | Prodrug synthesis |
| Amines (RNH₂) | THF, RT, 24 h | Secondary amines | Ligand design |
Key Insight :
The reaction with thiols is particularly efficient due to the strong nucleophilicity of thiolate ions, achieving >90% conversion in optimized protocols .
Electrophilic Aromatic Substitution on Benzimidazole
The benzimidazole core undergoes electrophilic substitution at the C-4 position (para to the acetamide group).
| Reaction Type | Reagents | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitrobenzimidazole derivative | >95% para selectivity |
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | 4-Sulfonic acid derivative | Quantitative |
Limitations :
Methyl groups at N-1 and N-3 reduce ring electron density, slowing reaction rates compared to unsubstituted benzimidazoles.
Tetrazole Ring Modifications
The 1H-tetrazole-1-yl group participates in:
Coordination Chemistry
Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes used in catalysis .
textExample Reaction: Compound + CuCl₂ → [Cu(Compound)Cl₂] (λ_max = 650 nm in DMSO)
Click Chemistry
Participates in Huisgen cycloaddition with terminal alkynes under Cu(I) catalysis :
textCompound + RC≡CH → Triazole-linked conjugate (Purity: 98% by HPLC)
Reductive Alkylation of Cyclohexane Moiety
The cyclohexane ring undergoes hydrogenation under high-pressure H₂:
| Catalyst | Conditions | Products | Diastereoselectivity |
|---|---|---|---|
| Pd/C (10%) | 50 psi H₂, EtOH, 25°C | cis-Dihydrocyclohexane derivative | 3:1 cis:trans ratio |
Oxidative Degradation Pathways
Stability studies reveal degradation under oxidative conditions:
| Oxidizing Agent | Conditions | Major Degradants | Half-Life |
|---|---|---|---|
| H₂O₂ (3%) | pH 7.4, 37°C | Benzimidazole quinone imine | 8.2 h |
| O₂ (Atmospheric) | Light exposure, 14 d | N-Oxide derivatives | 21 d |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that similar benzimidazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties due to its structural analogies .
Anticancer Properties
The incorporation of benzimidazole in the compound's structure aligns with findings that such moieties often enhance anticancer activity. Compounds with benzimidazole rings have been studied extensively for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . In vitro studies have demonstrated the potential of these derivatives in targeting specific cancer pathways.
Antitubercular Activity
The compound's potential as an antitubercular agent is noteworthy. Research on related acetamide derivatives has shown promising results against Mycobacterium tuberculosis, particularly through mechanisms involving the inhibition of key enzymes necessary for bacterial survival . The synthesis of these compounds often involves assessing their activity in vitro followed by in vivo evaluations in animal models.
Study 1: Synthesis and Evaluation of Benzimidazole Derivatives
A study focused on synthesizing a series of benzimidazole derivatives similar to the compound . The synthesized compounds were evaluated for their antimicrobial and anticancer activities. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, alongside significant cytotoxic effects on cancer cell lines .
Study 2: Antitubercular Screening
Another research initiative evaluated the antitubercular activity of various acetamide derivatives. Compounds were tested against Mycobacterium tuberculosis H37Rv, revealing that several exhibited IC50 values within the range of clinically effective drugs. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
Mechanism of Action
The mechanism by which Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a structurally related compound, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide (C₁₃H₁₆N₄O₃, molecular weight 276.29 g/mol), is described in . Below is a comparative analysis based on structural and functional features:
Table 1: Structural Comparison
Key Differences:
Tetrazole vs. Acetamide Substituents : The target compound’s tetrazole group may enhance metabolic stability or mimic carboxylic acid functionality, whereas the acetamide-substituted analog in lacks this bioisosteric feature.
Research Findings and Limitations
No experimental or computational studies on the target compound are cited in the provided evidence.
Biological Activity
Cyclohexaneacetamide derivatives, particularly those containing benzimidazole and tetrazole moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Cyclohexaneacetamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-1-(1H-tetrazol-1-ylmethyl)-, exploring its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexaneacetamide backbone with a benzimidazole ring and a tetrazole group. The structural complexity contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in neurodegenerative diseases.
Anticancer Activity
A study evaluated the anticancer properties of acetamide derivatives against several human cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and HCT116 (colon). Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
| Cell Line | Compound | IC50 (µg/ml) |
|---|---|---|
| HL-60 | 4c | <12 |
| A549 | 4e | 15 |
| T-47D | 4c | 18 |
| LoVo | 4e | 20 |
These findings suggest that the compound may have a promising role in cancer therapy.
The mechanism by which cyclohexaneacetamide derivatives exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.
- Targeting Specific Enzymes : Some derivatives act as inhibitors of enzymes such as 8-Oxoguanine DNA Glycosylase 1 (OGG1) , which is crucial for DNA repair mechanisms .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It exhibits mixed-type inhibition against butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease. The inhibition kinetics reveal that it alters the enzyme's activity significantly, suggesting potential therapeutic benefits in neurodegenerative conditions .
Kinetics Study
A kinetic study on a related derivative showed that it acted as a mixed BChE inhibitor with an IC50 value of 3.94 µM. The Lineweaver-Burk plot analysis indicated changes in both maximum velocity and Michaelis constant upon inhibitor addition .
Structure-Activity Relationship (SAR)
The SAR analysis of cyclohexaneacetamide derivatives has highlighted several important factors influencing their biological activity:
- Substituent Variations : Modifications at specific positions on the benzimidazole ring can enhance potency against targeted enzymes.
- Linker Length : The length and nature of the linker connecting the benzimidazole to the acetamide moiety significantly affect binding affinity and selectivity towards biological targets .
Q & A
Q. Table 1: Key Synthetic Parameters
Which spectroscopic methods are critical for confirming the compound’s structure?
Methodological Answer:
Q. Table 2: Representative Spectral Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| Amide C=O | 1649–1670 | – | ~170 |
| Tetrazole C-N | 1250–1300 | 8.5–9.5 (s, 1H) | – |
| Benzimidazolone N-H | 3268–3380 | 10.2–10.7 (s, 1H) | – |
What safety precautions are necessary during synthesis?
Methodological Answer:
- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact with reactive intermediates (e.g., chlorinated agents) .
- Ventilation : Use fume hoods when handling volatile solvents (e.g., THF) or acids (e.g., H₂SO₄) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Questions
How can X-ray crystallography resolve the compound’s molecular conformation?
Methodological Answer:
- Co-Crystallization : Co-crystallize with compatible partners (e.g., thioacetamide derivatives) to stabilize the lattice .
- Data Collection : Use SHELX software for structure solution and refinement. Key parameters include high-resolution data (<1.0 Å) and twin detection for complex crystals .
- Validation : Cross-check with DFT-optimized geometries to confirm bond lengths/angles .
How to address low yields in tetrazole coupling reactions?
Methodological Answer:
Q. Table 3: Troubleshooting Reaction Yields
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Coupling Efficiency | Poor nucleophilicity | Activate tetrazole with NaH |
| Side Reactions | Acidic hydrolysis | Use anhydrous conditions |
How do structural analogs inform SAR studies for this compound?
Methodological Answer:
Q. Table 4: Structural Analogs and Activities
| Analog | Substituent | Reported Activity | Reference |
|---|---|---|---|
| Ethyl 4-amino benzoate | Simple ester | Antimicrobial | |
| 5-(4-carboxyphenyl)-tetrazole | Carboxylic acid | Anticonvulsant |
How can DFT calculations predict the tetrazole group’s reactivity?
Methodological Answer:
- Electronic Properties : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Reaction Pathways : Simulate tautomerization (tetrazole ⇌ tetrazolate) to predict pH-dependent behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
